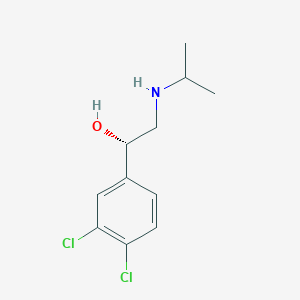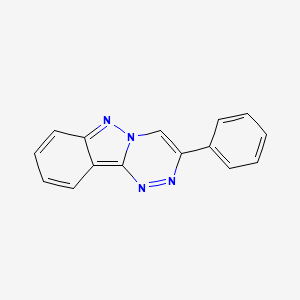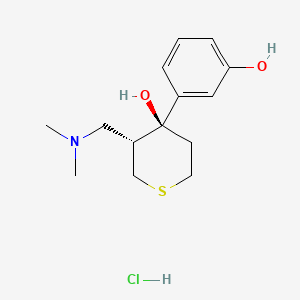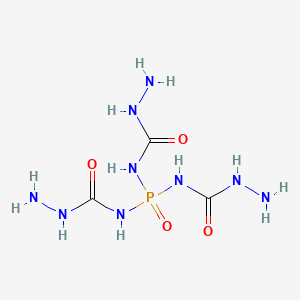
(+-)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine is a synthetic compound that features a cyclobutyl ring substituted with two hydroxyethyl groups and a purine base with two amino groups at positions 2 and 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of Hydroxyethyl Groups: The hydroxyethyl groups are introduced via a hydroxylation reaction, where the cyclobutyl ring undergoes selective hydroxylation at the desired positions.
Attachment of the Purine Base: The purine base is then attached to the cyclobutyl ring through a nucleophilic substitution reaction, where the amino groups at positions 2 and 6 of the purine base react with the hydroxyethyl-substituted cyclobutyl ring.
Industrial Production Methods
Industrial production of (±)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
(±)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to convert the hydroxyethyl groups to ethyl groups.
Substitution: The amino groups on the purine base can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted purine derivatives.
Aplicaciones Científicas De Investigación
(±)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (±)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The hydroxyethyl groups and amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroquinazolinone: A compound with a similar cyclobutyl ring structure but different functional groups.
2,3-Dihydroxyphenylthioacetic Acid Amides: Compounds with similar hydroxyethyl groups but different core structures.
Uniqueness
(±)-9-(2,3-Di(hydroxyethyl)cyclobutyl)-2,6-diaminopurine is unique due to its specific combination of a cyclobutyl ring with hydroxyethyl groups and a purine base with amino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
126265-10-9 |
|---|---|
Fórmula molecular |
C11H16N6O2 |
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
[(1S,2R,3R)-3-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H16N6O2/c12-9-8-10(16-11(13)15-9)17(4-14-8)7-1-5(2-18)6(7)3-19/h4-7,18-19H,1-3H2,(H4,12,13,15,16)/t5-,6-,7-/m1/s1 |
Clave InChI |
BTJNZRDKZZGBFM-FSDSQADBSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)CO |
SMILES canónico |
C1C(C(C1N2C=NC3=C(N=C(N=C32)N)N)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


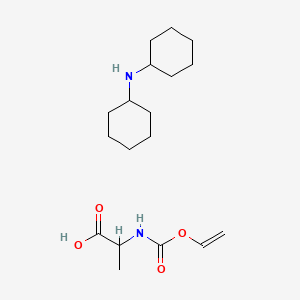
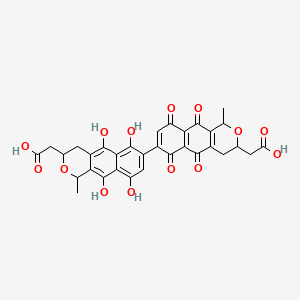


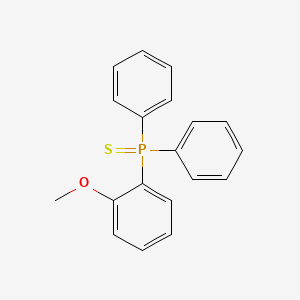
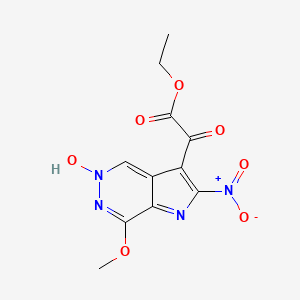
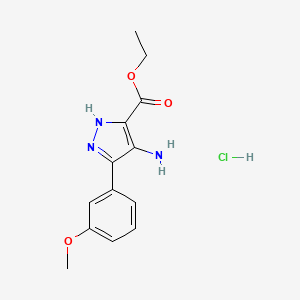

![4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine](/img/structure/B15194384.png)
